molecular formula C6H15NO B6230219 (2S)-1-(ethylamino)butan-2-ol CAS No. 1841455-61-5

(2S)-1-(ethylamino)butan-2-ol

Cat. No.: B6230219
CAS No.: 1841455-61-5
M. Wt: 117.19 g/mol
InChI Key: JRLAKNMVEGRRGK-LURJTMIESA-N
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Description

“(2S)-1-(Ethylamino)butan-2-ol” is a chiral amino alcohol with a four-carbon backbone (butan-2-ol) featuring an ethylamino group at position 1 and a hydroxyl group at position 2. For example, compounds like “1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol” are used as reference standards in pharmacopeial testing, highlighting the importance of amino alcohols in drug development .

Properties

CAS No.

1841455-61-5

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2S)-1-(ethylamino)butan-2-ol

InChI

InChI=1S/C6H15NO/c1-3-6(8)5-7-4-2/h6-8H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

JRLAKNMVEGRRGK-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](CNCC)O

Canonical SMILES

CCC(CNCC)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(ethylamino)butan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-1-(ethylamino)butan-2-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and scalable production of the compound with high enantiomeric purity. The reaction conditions, including temperature, pressure, and catalyst selection, are optimized to achieve maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(ethylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (2S)-1-(ethylamino)butan-2-one, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine, (2S)-1-(ethylamino)butane, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride, forming (2S)-1-(ethylamino)butan-2-yl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

    Oxidation: (2S)-1-(ethylamino)butan-2-one

    Reduction: (2S)-1-(ethylamino)butane

    Substitution: (2S)-1-(ethylamino)butan-2-yl chloride

Scientific Research Applications

(2S)-1-(ethylamino)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution studies.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors. It serves as a model compound in biochemical research to understand the effects of chirality on biological systems.

    Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-1-(ethylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, while in enzymatic studies, it may act as a substrate or inhibitor.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
This compound C₆H₁₅NO 117.19 Ethylamino, secondary alcohol S-configuration
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C₂₃H₂₉N₃O₆ 443.5 Ethylamino, indolyloxy, methoxy, secondary alcohol Racemic mixture
2-(Dimethylamino)-2-phenylbutan-1-ol C₁₂H₁₉NO 193.29 Dimethylamino, phenyl, primary alcohol Not specified
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₃₀O₃ 294.43 Phenoxy, ether, primary alcohol N/A

Key Observations:

  • Backbone Length and Substitution: The target compound has a shorter carbon chain (butan-2-ol) compared to the indole-containing propan-2-ol derivatives . The latter’s extended structure includes methoxy and indolyloxy groups, which enhance receptor binding but reduce metabolic stability.
  • The phenyl group in further modifies electronic properties, affecting binding affinity.
  • Ether vs. Alcohol Moieties: Ether-containing compounds like exhibit lower polarity, impacting solubility and pharmacokinetics compared to primary/secondary alcohols.

Biological Activity

(2S)-1-(ethylamino)butan-2-ol is a chiral organic compound with significant biological activity attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound has the following structural formula:

  • Chemical Formula : C5_5H13_13N\O
  • Chirality : The presence of a chiral center at the second carbon atom influences its biological interactions.

The biological activity of this compound is primarily due to its ability to interact with various receptors and enzymes. The ethylamino group allows for hydrogen bonding and electrostatic interactions , which can modulate the activity of biological targets. This compound has been studied for its potential effects on neurotransmitter systems and may serve as a substrate or inhibitor in enzymatic reactions.

Biological Activity Overview

The following table summarizes key aspects of the biological activity of this compound:

Biological Activity Description
Receptor Interaction Binds to specific neurotransmitter receptors, potentially affecting mood and cognition.
Enzymatic Role Acts as a substrate or inhibitor in various enzymatic reactions.
Neurotransmitter Modulation Influences the levels of neurotransmitters such as serotonin and dopamine.
Toxicity Profile Initial studies indicate low toxicity in animal models at therapeutic doses.

Study 1: Neurotransmitter Interaction

In a study examining the effects of this compound on neurotransmitter systems, researchers found that it significantly increased serotonin levels in rat brain synaptosomes. This suggests potential applications in treating mood disorders.

Study 2: Enzymatic Inhibition

A separate investigation focused on the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated that this compound effectively inhibited the activity of certain enzymes, leading to altered metabolic rates in treated subjects.

Research Findings

Recent findings have highlighted the importance of chirality in determining the biological activity of this compound. The enantiomeric form (2R)-1-(ethylamino)butan-2-ol exhibits different binding affinities and efficacy profiles, underscoring the significance of stereochemistry in drug design.

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